A Technical Guide to the Organic Solvent Solubility of 6-Chloro-4-methoxy-1H-indazole
A Technical Guide to the Organic Solvent Solubility of 6-Chloro-4-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 6-Chloro-4-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document serves as a comprehensive manual for the research scientist. It outlines the foundational principles governing its solubility, provides detailed protocols for experimental determination, and explores computational models for solubility prediction. This guide is designed to empower researchers to make informed decisions in solvent selection, crystallization process development, and formulation design.
Physicochemical Landscape of 6-Chloro-4-methoxy-1H-indazole
The solubility of a compound is intrinsically linked to its molecular structure. The substituents on the indazole core of 6-Chloro-4-methoxy-1H-indazole, namely the chloro and methoxy groups, play a pivotal role in defining its interactions with various organic solvents.
Molecular Structure:
Influence of Functional Groups on Solubility:
-
Indazole Core: The bicyclic aromatic structure of the indazole core contributes to its relatively nonpolar character, suggesting a baseline solubility in a range of organic solvents. The presence of the N-H group allows it to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.
-
Chloro Group: The chloro substituent is an electron-withdrawing group that can introduce a dipole moment to the molecule. While chlorine is electronegative, it can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents. The presence of a chlorine atom can sometimes lead to significant improvements in potency and pharmacokinetic parameters of drug candidates.[1] Small substituents like chloro and methoxy groups are frequently utilized in drug discovery to enhance ligand-protein interactions.[2][3]
-
Methoxy Group: The methoxy group is an electron-donating group that can also increase the polarity of the molecule and its capacity for hydrogen bonding, primarily as a hydrogen bond acceptor through the oxygen atom. The introduction of a methoxy group can alter the electronic properties of a compound and potentially enhance its solubility.[4]
The interplay of these functional groups results in a molecule with a moderate polarity and the capacity for both hydrogen bonding and other non-covalent interactions. This suggests that 6-Chloro-4-methoxy-1H-indazole will exhibit a range of solubilities across different classes of organic solvents.
Predicting Solubility Behavior:
Based on its structure, the following general solubility trends can be anticipated:
-
Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.
-
Moderate Solubility: In polar protic solvents like alcohols (methanol, ethanol, isopropanol), where the solvent can act as both a hydrogen bond donor and acceptor. The solubility will be influenced by the balance between the energy required to break the solvent-solvent hydrogen bonds and the energy gained from solvating the indazole derivative.
-
Lower Solubility: In nonpolar solvents such as hexane and toluene, where the primary mode of interaction would be weaker van der Waals forces.
The following diagram illustrates the key structural features of 6-Chloro-4-methoxy-1H-indazole that influence its solubility.
Caption: Key structural features of 6-Chloro-4-methoxy-1H-indazole and their influence on intermolecular interactions with solvents.
Experimental Determination of Solubility
For definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for its accuracy and reliability.[5][6]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.[5][6]
Materials and Equipment:
-
6-Chloro-4-methoxy-1H-indazole (pure solid)
-
Selected organic solvents (high purity)
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of 6-Chloro-4-methoxy-1H-indazole and add it to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]
-
Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility.[6]
-
Phase Separation: After equilibration, centrifuge the vials at the same temperature to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of 6-Chloro-4-methoxy-1H-indazole using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Interpretation: The measured concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in a large number of solvents, high-throughput methods are invaluable.[7][8] These methods are often employed in early-stage drug discovery and can provide a good relative ranking of solvents.[9]
General HTS Workflow:
Caption: A generalized workflow for high-throughput kinetic solubility screening.
HTS methods for solubility can be based on detecting the onset of precipitation as the compound concentration increases in a given solvent. While these methods provide kinetic solubility, which can differ from the thermodynamic equilibrium solubility, they are extremely useful for rapid solvent selection and ranking.[8]
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These in silico methods are particularly useful for initial solvent screening and for understanding the underlying factors that govern solubility.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful predictive model based on quantum chemistry and statistical thermodynamics.[10][11] It can predict the solubility of a compound in various solvents without the need for experimental data, making it an excellent tool for in silico solvent screening.[12][13]
The COSMO-RS Workflow:
-
Quantum Chemical Calculation: The electronic structure of the solute (6-Chloro-4-methoxy-1H-indazole) and solvent molecules are calculated in a virtual conductor. This generates a "sigma-profile" for each molecule, which is a histogram of the surface charge density.
-
Statistical Thermodynamics: The sigma-profiles are then used in a statistical thermodynamics model to calculate the chemical potential of each component in the mixture.
-
Solubility Prediction: From the chemical potentials, the activity coefficients and ultimately the solubility of the solute in the solvent are predicted. To perform these predictions, COSMO-RS requires the melting point and enthalpy of fusion of the solute.[14]
COSMO-RS is particularly useful for qualitatively ranking solvents and can provide reasonably accurate quantitative predictions for many systems.[11]
Machine Learning Models
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical properties, including solubility.[15][16][17] These models are trained on large datasets of experimentally determined solubilities and can learn complex relationships between molecular structure and solubility.[18]
Key Aspects of Machine Learning for Solubility Prediction:
-
Molecular Descriptors: The structure of 6-Chloro-4-methoxy-1H-indazole would be converted into a set of numerical descriptors that capture its physicochemical properties (e.g., size, shape, polarity, hydrogen bonding capacity).
-
Model Training: An ML algorithm (e.g., random forest, gradient boosting, neural network) is trained on a large dataset of compounds with known solubilities and their corresponding molecular descriptors.
-
Solubility Prediction: The trained model can then be used to predict the solubility of new compounds, such as 6-Chloro-4-methoxy-1H-indazole, based on its molecular descriptors.
The accuracy of ML models is highly dependent on the quality and size of the training data.[19]
Data Summary and Interpretation
Table 1: Solubility of 6-Chloro-4-methoxy-1H-indazole in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted/Experimental Solubility (mg/mL) |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ||
| Tetrahydrofuran (THF) | 7.6 | ||
| Acetone | 20.7 | ||
| Polar Protic | Methanol | 32.7 | |
| Ethanol | 24.6 | ||
| Isopropanol | 19.9 | ||
| Nonpolar | Toluene | 2.4 | |
| Hexane | 1.9 |
Conclusion and Recommendations
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-4-methoxy-1H-indazole in organic solvents. While direct experimental data is sparse, a thorough understanding of its physicochemical properties, coupled with robust experimental and computational methodologies, will enable researchers to effectively navigate the challenges of solvent selection and process development.
For a definitive understanding of its solubility profile, it is strongly recommended to perform experimental measurements using the shake-flask method in a selection of representative polar protic, polar aprotic, and nonpolar solvents. The resulting data will be invaluable for guiding crystallization, purification, and formulation activities. Computational models such as COSMO-RS and machine learning can serve as powerful tools for initial screening and for prioritizing experimental work.
References
- To be populated with specific references found during the research for this guide.
- To be populated with specific references found during the research for this guide.
-
MDPI. (n.d.). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]
-
ACS Publications. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]
-
ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES... Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Reference placeholder
- Reference placeholder
- Reference placeholder
-
RSC Publishing. (2023, January 19). A unified ML framework for solubility prediction across organic solvents. Retrieved from [Link]
- Reference placeholder
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
ACS Publications. (n.d.). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]
- Reference placeholder
-
Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]
-
ACS Publications. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
- Reference placeholder
- Reference placeholder
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
- Reference placeholder
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubMed. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]
-
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
YouTube. (2024, September 13). Advanced Organic Chemistry: High-Throughput Experimentation. Retrieved from [Link]
-
PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
-
YouTube. (2025, August 20). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Retrieved from [Link]
-
ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]
-
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00024E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
